2,3-Difluoro-4-methoxybenzaldehyde 2,3-Difluoro-4-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 256417-11-5
VCID: VC2338653
InChI: InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
SMILES: COC1=C(C(=C(C=C1)C=O)F)F
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol

2,3-Difluoro-4-methoxybenzaldehyde

CAS No.: 256417-11-5

Cat. No.: VC2338653

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-methoxybenzaldehyde - 256417-11-5

Specification

CAS No. 256417-11-5
Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
IUPAC Name 2,3-difluoro-4-methoxybenzaldehyde
Standard InChI InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
Standard InChI Key UBBBLLSKHCENQZ-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C=O)F)F
Canonical SMILES COC1=C(C(=C(C=C1)C=O)F)F

Introduction

Structural Information

Molecular Identity and Basic Properties

2,3-Difluoro-4-methoxybenzaldehyde (CAS 256417-11-5) is a fluorinated aromatic compound with a molecular weight of 172.13 g/mol. The compound belongs to the benzaldehyde class of organic compounds, featuring a benzene ring with an aldehyde group, two fluorine atoms, and a methoxy substituent. It has a molecular formula of C₈H₆F₂O₂, which represents its composition of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .

Chemical Structure Representations

The compound can be represented in various formats used in chemical informatics, providing standardized ways to identify and characterize the molecule:

Representation TypeValue
Molecular FormulaC₈H₆F₂O₂
SMILES NotationCOC1=C(C(=C(C=C1)C=O)F)F
InChIInChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
InChIKeyUBBBLLSKHCENQZ-UHFFFAOYSA-N

The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation of the chemical structure, while the InChI (International Chemical Identifier) offers a standardized method for encoding the molecular information .

Physical and Chemical Properties

Physical Characteristics

While specific physical properties of 2,3-difluoro-4-methoxybenzaldehyde are not extensively documented in the provided sources, we can reference similar compounds. For instance, the isomeric compound 2,3-difluoro-6-methoxybenzaldehyde has the following physical properties:

PropertyValue
AppearanceWhite to light yellow crystalline powder
Melting Point55-57°C
Boiling Point233.0±35.0°C (Predicted)
Density1.289±0.06 g/cm³ (Predicted)
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C
SensitivityAir sensitive

While these values are for a similar compound (2,3-difluoro-6-methoxybenzaldehyde) , they provide insight into the likely physical characteristics of our target compound due to their structural similarity.

Spectroscopic Data

2,3-Difluoro-4-methoxybenzaldehyde has characteristic spectroscopic properties that can be used for identification and purity analysis. The compound's predicted collision cross-section data, which is relevant for mass spectrometry analysis, is presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺173.04086134.8
[M+Na]⁺195.02280146.8
[M+NH₄]⁺190.06740141.8
[M+K]⁺210.99674140.6
[M-H]⁻171.02630133.9
[M+Na-2H]⁻193.00825140.2
[M]⁺172.03303136.0
[M]⁻172.03413136.0

These collision cross-section values are important for analytical chemistry applications, especially in ion mobility spectrometry coupled with mass spectrometry, allowing for enhanced identification and quantification of the compound in complex matrices .

Applications and Uses

Pharmaceutical Applications

2,3-Difluoro-4-methoxybenzaldehyde serves as an important building block in pharmaceutical synthesis. Due to its fluorinated structure, it is particularly valuable in medicinal chemistry where fluorine atoms often enhance drug properties by improving metabolic stability, bioavailability, and receptor binding.

Chemical Research and Synthesis

The compound functions as a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and can participate in numerous transformations, including:

  • Condensation reactions (aldol, Knoevenagel)

  • Reductive amination

  • Wittig and Horner-Wadsworth-Emmons reactions

  • Oxidation to corresponding carboxylic acids

Similar fluorinated benzaldehydes have been utilized in the synthesis of more complex molecules. For instance, 2,3-difluoro-6-methoxybenzaldehyde can be oxidized to produce 2,3-difluoro-6-methoxybenzoic acid using hydrogen peroxide and potassium hydroxide, as demonstrated in patent literature .

Market Analysis

Current Market Status

The 2,3-Difluoro-4-methoxybenzaldehyde market is part of the broader fluorinated building blocks sector within the fine chemicals industry. According to market research, this compound is positioned within a competitive landscape involving multiple suppliers and manufacturers globally .

The market dynamics are influenced by several factors:

  • Demand from pharmaceutical research and development

  • Applications in agrochemical synthesis

  • Use in specialty chemical production

  • Regional manufacturing capabilities and regulations

Future Market Projections

Market analysis indicates potential growth in the global market for 2,3-Difluoro-4-methoxybenzaldehyde between 2025 and 2030. Projections suggest expansions in:

  • Production capacity and value

  • Cost structures and profit margins

  • Market share distributions among key regions (USA, EU, Japan, China)

  • Supply and consumption patterns

  • Import and export activities, particularly involving China

These projections align with broader trends in specialty chemicals, where fluorinated compounds continue to gain importance in high-value applications.

Research Findings and Developments

Recent research on fluorinated benzaldehydes has focused on developing improved synthetic methodologies, exploring their reactivity profiles, and expanding their applications in various fields:

  • Enhanced synthetic routes with improved yields and purity

  • Development of green chemistry approaches to fluorinated aromatics

  • Investigation of new reactions and transformations

  • Structure-activity relationship studies in medicinal chemistry applications

  • Novel catalytic systems for the efficient incorporation of fluorine atoms

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